5-Nitrobenzo[d]thiazole-2-carboxylic acid
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Overview
Description
5-Nitrobenzo[d]thiazole-2-carboxylicacid is a heterocyclic organic compound characterized by a benzothiazole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 2-position. This compound is notable for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzo[d]thiazole-2-carboxylicacid typically involves the nitration of benzo[d]thiazole-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods: Industrial production of 5-Nitrobenzo[d]thiazole-2-carboxylicacid may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrobenzo[d]thiazole-2-carboxylicacid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
5-Nitrobenzo[d]thiazole-2-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitrobenzo[d]thiazole-2-carboxylicacid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Nitrobenzo[d]thiazole-2-carbonitrile: Similar in structure but with a nitrile group instead of a carboxylic acid group.
2-Benzothiazolecarboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 5-Nitrobenzo[d]thiazole-2-carboxylicacid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H4N2O4S |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
5-nitro-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4N2O4S/c11-8(12)7-9-5-3-4(10(13)14)1-2-6(5)15-7/h1-3H,(H,11,12) |
InChI Key |
BHSOFQOTKCCUEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C(=O)O |
Origin of Product |
United States |
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